molecular formula C17H18N2O3 B1341885 tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate CAS No. 834884-86-5

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

Cat. No.: B1341885
CAS No.: 834884-86-5
M. Wt: 298.34 g/mol
InChI Key: UKAPEGUQXJZYQQ-UHFFFAOYSA-N
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Description

Tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[4-(6-formylpyridin-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-13-9-7-12(8-10-13)15-6-4-5-14(11-20)18-15/h4-11H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAPEGUQXJZYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592144
Record name tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate
Source EPA DSSTox
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Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-86-5
Record name 1,1-Dimethylethyl N-[4-(6-formyl-2-pyridinyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834884-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Guide to the Synthesis of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the synthetic pathways leading to tert-butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document elucidates the strategic considerations underpinning the synthesis, focusing on a robust and efficient two-step approach centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the rationale for key experimental choices, from starting material selection to reaction optimization, and provide detailed, actionable protocols for laboratory execution. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and allied industries who require a deep understanding of the practical synthesis of this and related biaryl compounds.

Introduction and Strategic Overview

The compound tert-butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate (CAS 834884-86-5) incorporates several key structural motifs that are highly valued in modern drug discovery programs.[1] The 2,4'-substituted pyridine-phenyl core is a prevalent scaffold in a multitude of biologically active molecules. The presence of a Boc-protected amine and a reactive formyl group provides orthogonal handles for further chemical elaboration, making it an ideal intermediate for the construction of compound libraries.

The synthesis of such biaryl systems is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a premier choice due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points around the central pyridine-phenyl bond, strongly suggesting a cross-coupling strategy. The formyl group can either be present in one of the coupling partners or be introduced at a later stage from a more stable precursor, such as a primary alcohol.

Retrosynthesis Target tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate Disconnect1 C-C Bond Formation (Suzuki Coupling) Target->Disconnect1 Disconnect2 Functional Group Interconversion (Oxidation) Target->Disconnect2 Substrates1 A: 6-Halopyridine-2-carboxaldehyde Disconnect1->Substrates1 Substrates2 B: (4-(Boc-amino)phenyl)boronic acid Disconnect1->Substrates2 Precursor tert-Butyl (4-(6-(hydroxymethyl)pyridin-2-yl)phenyl)carbamate Disconnect2->Precursor Disconnect3 C-C Bond Formation (Suzuki Coupling) Precursor->Disconnect3 Disconnect3->Substrates2 Substrates3 C: 6-Halopyridine-2-methanol Disconnect3->Substrates3

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two primary synthetic strategies, which will be discussed in detail.

Recommended Synthetic Pathway: Two-Step Suzuki Coupling and Oxidation

While a direct coupling of an aldehyde-containing pyridine is feasible, a two-step approach involving an alcohol intermediate is often more robust and higher-yielding. Aldehydes can sometimes complicate palladium-catalyzed reactions through side reactions or catalyst inhibition. Therefore, the recommended pathway involves the synthesis of an alcohol precursor followed by a selective oxidation.

Pathway Overview

Two_Step_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Oxidation ReactantA 6-Bromo-2-(hydroxymethyl)pyridine Catalyst Pd Catalyst Base ReactantA->Catalyst ReactantB (4-(Boc-amino)phenyl)boronic acid ReactantB->Catalyst Intermediate tert-Butyl (4-(6-(hydroxymethyl)pyridin-2-yl)phenyl)carbamate Catalyst->Intermediate Oxidant Oxidizing Agent (e.g., MnO2) Intermediate->Oxidant FinalProduct tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate Oxidant->FinalProduct

Caption: Recommended two-step synthetic pathway.

Step 1: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the palladium-catalyzed coupling between (4-(tert-butoxycarbonylamino)phenyl)boronic acid and 6-bromo-2-(hydroxymethyl)pyridine.[3]

Mechanism Insight: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Mechanism cluster_activation Boronic Acid Activation cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-X(L2) Pd0->PdII_complex Oxidative Addition ArX Ar-X (Pyridyl-Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L2) PdII_complex->PdII_Ar_Ar Transmetalation ArBOH2 Ar'-B(OH)2 (Phenylboronic acid) Base Base (e.g., CO3^2-) Borate [Ar'B(OH)3]^- ArBOH2->Borate + Base Transmetal->PdII_Ar_Ar PdII_Ar_Ar->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Ar_Ar->RedElim Product Ar-Ar' (Final Product) PdII_Ar_Ar->Product RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of tert-Butyl (4-(6-(hydroxymethyl)pyridin-2-yl)phenyl)carbamate

  • Reagent Preparation: To a flame-dried Schlenk flask, add (4-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq.), 6-bromo-2-(hydroxymethyl)pyridine (1.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.), followed by a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alcohol intermediate as a solid.

Step 2: Oxidation to the Aldehyde

The selective oxidation of the primary alcohol on the pyridine ring to the corresponding aldehyde is the final step. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation as it is mild and highly selective for benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

  • Reaction Setup: Dissolve the alcohol intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq. by weight) in portions. The reaction is typically heterogeneous.

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or a short silica gel column if necessary to afford the final product.

Data Summary and Reagent Table

The following table summarizes the key reagents involved in the recommended two-step synthesis.

ReagentFormulaM.W. ( g/mol )RoleCAS No.
(4-(Boc-amino)phenyl)boronic acidC₁₁H₁₆BNO₄237.06Suzuki Coupling Partner380430-49-9
6-Bromo-2-(hydroxymethyl)pyridineC₆H₆BrNO188.02Suzuki Coupling Partner34160-40-2
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd731.70Catalyst72287-26-4
Potassium CarbonateK₂CO₃138.21Base584-08-7
Manganese DioxideMnO₂86.94Oxidizing Agent1313-13-9

Alternative Pathway: Direct Suzuki Coupling

An alternative, more convergent approach is the direct Suzuki coupling of (4-(tert-butoxycarbonylamino)phenyl)boronic acid with 6-bromo-2-pyridinecarboxaldehyde.

Direct_Synthesis cluster_step1 Direct Suzuki-Miyaura Coupling ReactantA 6-Bromo-2-pyridinecarboxaldehyde Catalyst Pd Catalyst Base ReactantA->Catalyst ReactantB (4-(Boc-amino)phenyl)boronic acid ReactantB->Catalyst FinalProduct tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate Catalyst->FinalProduct

Caption: Direct one-step synthetic pathway.

Causality Behind Experimental Choices: This route is more atom-economical but carries a higher risk. The aldehyde functionality can potentially lead to side products, such as aldol-type reactions under basic conditions or interaction with the palladium catalyst. The choice of a mild base (e.g., K₃PO₄ or Cs₂CO₃) and a robust catalyst system is crucial for the success of this approach. The reaction conditions would be similar to those described for the alcohol coupling, but may require more careful optimization of temperature and reaction time to maximize the yield of the desired product.

Conclusion and Future Perspectives

The synthesis of tert-butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is most reliably achieved through a two-step sequence involving a Suzuki-Miyaura coupling to form an alcohol intermediate, followed by a selective oxidation. This pathway offers high yields, operational simplicity, and avoids potential complications associated with the direct use of an aldehyde-containing coupling partner. The protocols and strategic insights provided in this guide are designed to be readily adaptable for laboratory synthesis and serve as a foundation for the development of more complex molecules for pharmaceutical research. The versatility of the final product, with its protected amine and reactive aldehyde, ensures its continued importance as a key building block in the synthesis of novel chemical entities.

References

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]

  • Organic Syntheses Procedure. (2006). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[4-(6-formylpyridin-2-yl)phenyl]carbamate. [Link]

  • Koch, P., et al. (2008). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2216. [Link]

  • El-Shishtawy, R. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7(1), 11778. [Link]

  • Serafin, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2302-2311. [Link]

  • Organic Syntheses Procedure. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

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An In-Depth Technical Guide to the Solubility Profile of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a life-changing therapeutic. It is a parameter that profoundly influences bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility profile of a molecule of significant synthetic interest: tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical and iterative process of scientific inquiry that a seasoned researcher would undertake. We will first dissect the molecular architecture of our subject compound to build a theoretical framework for its solubility behavior. Following this, we will embark on a detailed exploration of the empirical methodologies required to quantify this critical property. Our focus will be not just on the 'how' but, more importantly, the 'why'—elucidating the rationale behind experimental choices and the interpretation of the data generated. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and reliable data.

I. Deconstructing the Molecule: A Predictive Analysis of Solubility

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as our initial guiding principle, prompting a thorough examination of the structural motifs within tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate.

Molecular Structure:

Source: PubChem CID 17998926[1]

This molecule is a composite of several key functional groups, each contributing to its overall physicochemical character:

  • tert-Butyl Carbamate Group: The bulky, non-polar tert-butyl group introduces significant lipophilicity. The carbamate linkage itself possesses a polar character with a hydrogen bond donor (N-H) and acceptor (C=O) site.

  • Phenyl Ring: This aromatic ring is inherently non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature. Its lone pair of electrons makes it a hydrogen bond acceptor, enhancing solubility in protic solvents.[2] Pyridine itself is a polar, aprotic solvent, suggesting this moiety will contribute to the molecule's polarity.[2]

  • Formyl Group (Aldehyde): The aldehyde group is polar and can act as a hydrogen bond acceptor, further influencing solubility in polar solvents.

Predicted Solubility Behavior:

Based on this structural analysis, we can formulate a set of hypotheses regarding the solubility of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be excellent solvents. Their ability to engage in dipole-dipole interactions without competing as strong hydrogen bond donors will effectively solvate the polar regions of the molecule. The ratio of DMSO to buffered water has been shown to affect the reaction rates of similar carbamate-containing compounds, indicating the importance of solvent composition.[3]

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should be effective solvents. They can act as both hydrogen bond donors (to the pyridine nitrogen and carbonyl oxygen) and acceptors (from the carbamate N-H).

  • Limited Solubility in Non-Polar Solvents: Solvents like hexane and toluene are unlikely to be effective. While they can interact with the phenyl and tert-butyl groups, they cannot adequately solvate the polar carbamate, pyridine, and formyl moieties.

  • The Role of Hydrogen Bonding: The presence of both hydrogen bond donors and acceptors within the molecule is a critical factor. The ability of a solvent to participate in hydrogen bonding will significantly impact solubility.[4][5] The pyridyl nitrogen, in particular, is a strong hydrogen bond acceptor.[2][6]

II. The Empirical Pursuit: Methodologies for Solubility Determination

Theoretical predictions provide a valuable starting point, but they must be substantiated by empirical data. The choice of methodology for solubility determination depends on the stage of drug development, the required throughput, and the desired level of precision.

A. High-Throughput Screening: Kinetic Solubility Assays

In the early stages of discovery, rapid screening of a large number of compounds is often necessary. Kinetic solubility methods are well-suited for this purpose.[7][8]

Principle: These methods measure the concentration at which a compound, introduced from a concentrated stock solution (typically in DMSO), begins to precipitate in an aqueous buffer.[7] The result is an apparent or kinetic solubility, which can be influenced by the rate of precipitation and the formation of metastable states.[9]

Recommended Protocol: Nephelometry (Light Scattering)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and mix rapidly.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

  • Nephelometric Reading: Measure the turbidity (light scattering) in each well using a plate-based nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO as the Stock Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations.

  • Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for detecting the onset of insolubility.[8]

Visualizing the Workflow:

G cluster_prep Preparation cluster_assay Assay A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Add Aqueous Buffer B->C Transfer to Assay Plate D Incubate (e.g., 2h at 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Determine Kinetic Solubility E->F Data Analysis

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

B. The Gold Standard: Thermodynamic Solubility Assays

For lead optimization and preclinical development, a precise understanding of the true equilibrium or thermodynamic solubility is essential.[9] The shake-flask method is the universally recognized gold standard for this purpose.[9]

Principle: This method measures the concentration of a saturated solution of the compound that is in equilibrium with its solid phase at a specific temperature.

Recommended Protocol: Shake-Flask Method with HPLC Quantification

  • Preparation: Add an excess amount of solid tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration (Optional but Recommended): Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the concentration of the compound in the original supernatant by back-calculating from the dilution factor.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution remains saturated throughout the equilibration period.

  • Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • HPLC Quantification: Provides high specificity and sensitivity for accurate concentration measurement.

Visualizing the Workflow:

G A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72h) A->B C Centrifuge/Settle B->C D Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Dilute with Mobile Phase E->F G Quantify by HPLC-UV F->G H Calculate Thermodynamic Solubility G->H

Caption: Shake-Flask Method for Thermodynamic Solubility.

III. Anticipated Results and Data Presentation

The experimental data should be meticulously recorded and presented in a clear, comparative format.

Table 1: Predicted and Experimental Solubility of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
HexaneNon-PolarVery LowTo be determined
TolueneNon-Polar, AromaticLowTo be determined
DichloromethaneHalogenatedModerateTo be determined
Ethyl AcetateEsterModerateTo be determined
AcetoneKetoneGoodTo be determined
IsopropanolPolar Protic (Alcohol)GoodTo be determined
EthanolPolar Protic (Alcohol)GoodTo be determined
MethanolPolar Protic (Alcohol)GoodTo be determined
Tetrahydrofuran (THF)Polar Aprotic (Ether)HighTo be determined
Dimethylformamide (DMF)Polar Aprotic (Amide)Very HighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined

IV. Interpretation and Implications for Drug Development

The solubility profile is not merely a set of numbers; it is a critical dataset that informs numerous downstream decisions:

  • Synthetic Chemistry: The choice of solvents for reaction, work-up, and purification (e.g., crystallization) is directly guided by solubility data. Poor solubility in common crystallization solvents may necessitate the exploration of alternative purification techniques.

  • Formulation Development: For oral drug delivery, sufficient aqueous solubility is paramount. If the compound exhibits poor solubility in aqueous media, formulation scientists will need to employ enabling technologies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions. The solubility in organic solvents is crucial for developing these advanced formulations.

  • Preclinical Studies: The selection of appropriate vehicle for in vivo studies (e.g., toxicology, pharmacokinetics) depends on the compound's solubility. A solvent that can safely deliver the required dose without causing adverse effects in the animal model must be chosen.

V. Conclusion: A Foundation for Rational Drug Design

This guide has provided a comprehensive framework for understanding and determining the solubility profile of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate. By integrating theoretical predictions with robust experimental methodologies, researchers can generate the high-quality data necessary to make informed decisions throughout the drug discovery and development pipeline. The principles and protocols outlined herein are not limited to this specific molecule but can be broadly applied to a wide range of small-molecule drug candidates. A thorough understanding of solubility is, and will remain, an indispensable prerequisite for the successful translation of chemical matter into therapeutic reality.

References

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  • Avdeef, A. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc. Available at: [Link]

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  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Available at: [Link]

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  • RJWave.org. (2026). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. International Journal of Engineering Development and Research. Available at: [Link]

  • Zhang, C., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(1), 536-541. Available at: [Link]

  • Phillips, S. T., et al. (2013). Effects of Electronics, Aromaticity, and Solvent Polarity on the Rate of Azaquinone–Methide-Mediated Depolymerization of Aromatic Carbamate Oligomers. The Journal of Organic Chemistry, 78(5), 2049-2057. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[4-(6-formylpyridin-2-yl)phenyl]carbamate. Retrieved from [Link]

  • LookChem. (n.d.). Tert-butyl N-[4-(6-formylpyridin-2-yl)phenyl]carbamate CAS NO.834884-86-5. Retrieved from [Link]

  • Chen, J., et al. (2018). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. Chemical Communications, 54(44), 5583-5586. Available at: [Link]

  • Al-Kindi Center for Research and Development. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Available at: [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the organic compound tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate. This compound serves as a pertinent example for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules. The guide delineates the critical workflow from material synthesis and crystal growth to data collection via single-crystal and powder X-ray diffraction, and culminates in structure solution, refinement, and interpretation. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, this document aims to be an authoritative resource for the elucidation of crystalline structures, a cornerstone of modern drug design and materials science.

Introduction: The Significance of Crystalline Structure in Drug Development

The three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental property that dictates its physicochemical characteristics. In the pharmaceutical industry, understanding and controlling the crystal structure of an active pharmaceutical ingredient (API) is of paramount importance.[1][2] Different crystalline forms of the same compound, known as polymorphs, can exhibit significant variations in properties such as solubility, dissolution rate, bioavailability, and stability.[2] These variations can have profound implications for a drug's efficacy, safety, and manufacturability.

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate (Molecular Formula: C₁₇H₁₈N₂O₃, Molecular Weight: 298.34 g/mol ) is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3][4] Its molecular structure, featuring a carbamate, a phenyl ring, and a formyl-substituted pyridine ring, presents opportunities for diverse intermolecular interactions that can lead to the formation of a stable crystalline lattice. A thorough analysis of its crystal structure provides unambiguous proof of its chemical identity and conformation in the solid state. This information is crucial for rational drug design, enabling scientists to understand structure-activity relationships and to design new molecules with improved therapeutic profiles.[5][6]

This guide will walk through the essential steps of a comprehensive crystal structure analysis, using tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate as a practical case study.

The Crystallization Imperative: From Powder to Single Crystal

The journey of crystal structure analysis begins with the growth of high-quality single crystals. A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries.[7] For single-crystal X-ray diffraction (SC-XRD), a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is a prerequisite.[8]

Synthesis and Purification

The initial step is the synthesis of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate. While various synthetic routes can be employed, a common approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the biaryl system, followed by functional group manipulations to introduce the formyl and carbamate moieties. Following synthesis, rigorous purification, often by column chromatography or recrystallization, is essential to remove impurities that can inhibit crystal growth or be incorporated as defects in the crystal lattice. The purity of the bulk material should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystal Growth Methodologies: The Art and Science

The selection of an appropriate crystallization method is often empirical and may require screening of various solvents and conditions.[8] The goal is to achieve a state of supersaturation from which the compound slowly precipitates as well-ordered crystals.

Common Crystallization Techniques for Organic Molecules:

  • Slow Evaporation: This is one of the simplest and most common methods.[2][8] A solution of the compound in a suitable solvent is allowed to evaporate slowly, increasing the concentration until crystallization occurs. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[8] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a crucial parameter to control crystal quality.

For tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate, a starting point for crystallization experiments would be to screen a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, dichloromethane, and hexane, or binary mixtures thereof.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Blueprint

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise arrangement of atoms.[8][9]

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_result Final Output crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[8] The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonableness.

Hypothetical Crystallographic Data

As the crystal structure for tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is not publicly available, the following table presents a plausible, hypothetical set of crystallographic data that would be obtained from a successful SC-XRD experiment.

ParameterHypothetical Value
Empirical formulaC₁₇H₁₈N₂O₃
Formula weight298.34
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 98.76(5)°c = 9.876(3) Å, γ = 90°
Volume1523.4(9) ų
Z4
Density (calculated)1.301 Mg/m³
Absorption coefficient0.090 mm⁻¹
F(000)632
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12
Reflections collected15678
Independent reflections3456 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3456 / 0 / 200
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.065, wR2 = 0.140
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Powder X-ray Diffraction (PXRD): A Fingerprint of the Bulk Material

While SC-XRD provides the detailed atomic arrangement within a single crystal, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk crystalline material.[10][11] PXRD is used for phase identification, to assess sample purity, and to study polymorphism.

The Principle of PXRD

In PXRD, a powdered sample containing a large number of randomly oriented crystallites is irradiated with X-rays. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).[12] This pattern is a unique "fingerprint" of the crystalline phase.

Experimental Protocol and Data Interpretation
  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.

  • Phase Analysis: The experimental PXRD pattern is compared to databases of known patterns for phase identification. For a novel compound, the experimental pattern can be compared to a pattern calculated from the single-crystal structure data to confirm the phase purity of the bulk sample.

The following diagram illustrates the relationship between the single-crystal structure and the resulting powder diffraction pattern.

pxrd_concept single_crystal Single Crystal Structure (Known Atomic Positions) calculated_pattern Calculated PXRD Pattern single_crystal->calculated_pattern Simulation comparison Comparison & Phase Identification calculated_pattern->comparison bulk_sample Bulk Crystalline Powder experimental_pattern Experimental PXRD Pattern bulk_sample->experimental_pattern Measurement experimental_pattern->comparison

Caption: Relationship between Single-Crystal Structure and PXRD Pattern.

Conclusion: From Data to Knowledge

The crystal structure analysis of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate, as outlined in this guide, represents a fundamental and indispensable process in modern chemical and pharmaceutical research. A successful structure determination provides a wealth of information, from the precise molecular conformation and stereochemistry to the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. This knowledge is not merely academic; it is a critical driver of innovation in drug development, enabling the selection of optimal crystalline forms, the protection of intellectual property, and the rational design of next-generation therapeutics. The methodologies described herein, while exemplified by a specific compound, are broadly applicable to the vast landscape of small molecule crystallography.

References

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A, A79, a117. [Link]

  • Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Crystallography in Drug Development. OMICS International. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. [Link]

  • Portoghese, P. S. (2002). The role of crystallography in drug design. Clinical Therapeutics, 24(11), 1859-1868. [Link]

  • Technology Networks. (2025, October 27). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. [Link]

  • Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. MDPI. [Link]

  • Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD). SERC. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • Gavezzotti, A. (2020). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 12(11), 1086. [Link]

  • Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. [Link]

  • Wikipedia. (n.d.). Powder diffraction. [Link]

  • LookChem. (n.d.). Tert-butyl N-[4-(6-formylpyridin-2-yl)phenyl]carbamate CAS NO.834884-86-5. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[4-(6-formylpyridin-2-yl)phenyl]carbamate. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Asiri, A. M., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. RSC Advances, 8(39), 21975-21985. [Link]

  • Koch, P., et al. (2008). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2216. [Link]

  • Koch, P., et al. (2008). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2217. [Link]

  • Gerasimov, N. S., et al. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank, 2025(1), M1984. [Link]

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Methodological & Application

Application Note: Reductive Amination Protocol for tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

This application note details a highly optimized, mild protocol for the reductive amination of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate . The substrate features two critical functional groups: a highly electrophilic 6-formylpyridine moiety and an acid-sensitive tert-butyl carbamate (Boc) protected aniline. The protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) via an indirect amination sequence to deliver high yields of the corresponding amine while completely preserving the Boc protecting group[1]. This methodology is highly applicable to drug discovery workflows, particularly in the synthesis of kinase inhibitors, PROTACs, and targeted radioligands[2].

Mechanistic Rationale & Chemical Causality

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The experimental design is grounded in the following causal relationships:

  • Choice of Reducing Agent (STAB): Unlike Sodium Borohydride ( NaBH4​ ), which rapidly reduces aldehydes to alcohols, or Sodium Cyanoborohydride ( NaBH3​CN ), which is highly toxic and can lead to sluggish reactions, STAB is exceptionally selective for iminium ions over aldehydes[3]. STAB requires no specialized handling and generates no toxic cyanide byproducts.

  • The Role of Acetic Acid (AcOH): The formyl group at the 6-position of the pyridine ring is highly electrophilic, which accelerates initial carbinolamine formation. However, pyridine nitrogens can coordinate with borohydride reagents, sometimes stalling the reaction. Adding 1.0 equivalent of glacial acetic acid catalyzes the dehydration of the carbinolamine to the active iminium ion[3].

  • Boc Group Preservation: The Boc group is notoriously sensitive to strong acids (e.g., TFA, HCl). The use of STAB in 1,2-dichloroethane (DCE) with 1.0 equivalent of AcOH provides a mildly acidic environment (pKa ~4.7) that is perfectly tolerated by the Boc group, eliminating the need for downstream reprotection steps[1].

  • Indirect vs. Direct Amination: For electron-deficient pyridine-2-carboxaldehydes, an "indirect" (stepwise) approach—where the amine and aldehyde are pre-stirred to form the imine before adding the reducing agent—prevents premature reduction of the aldehyde to the corresponding alcohol[3].

Reaction Pathway Visualization

Mechanism A Aldehyde Substrate (tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate) C Carbinolamine Intermediate A->C + Amine B Amine Partner (e.g., Morpholine) B->C D Iminium Ion (Activated Species) C->D - H₂O (AcOH cat.) E Aminated Product (Boc-protected) D->E NaBH(OAc)₃ Reduction

Mechanistic pathway of STAB-mediated reductive amination.

Stoichiometry & Reagent Table

The following table outlines the quantitative data for a standard 1.0 mmol scale reaction using a representative secondary amine (morpholine). The protocol is equally applicable to primary amines.

ReagentMW ( g/mol )EquivalentsAmount (for 1.0 mmol)Role
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate298.341.0298.3 mgElectrophile (Substrate)
Secondary Amine (e.g., Morpholine)87.121.2104.5 mg (104 µL)Nucleophile
Sodium Triacetoxyborohydride (STAB)211.941.5317.9 mgReducing Agent
Glacial Acetic Acid (AcOH)60.051.060.1 mg (57 µL)Acid Catalyst
1,2-Dichloroethane (DCE)98.96N/A10.0 mL (0.1 M)Solvent

Step-by-Step Experimental Protocol

Preparation & Imine Formation (Indirect Method)
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen or Argon.

  • Dissolution: Add tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate (298.3 mg, 1.0 mmol) to the flask and dissolve in anhydrous 1,2-Dichloroethane (DCE) (10.0 mL)[3].

  • Amine Addition: Add the amine partner (e.g., morpholine, 104 µL, 1.2 mmol) dropwise via syringe.

  • Acid Catalysis: Add glacial acetic acid (57 µL, 1.0 mmol) to the stirring solution.

  • Pre-stirring: Stir the reaction mixture at room temperature (20–25 °C) for 30–45 minutes. Scientific Insight: This pre-stirring step ensures complete conversion to the iminium ion, mitigating the risk of reducing the highly reactive pyridine-2-carboxaldehyde to the corresponding alcohol.

Reduction Phase
  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (317.9 mg, 1.5 mmol) portionwise over 5 minutes. Scientific Insight: Portionwise addition controls any mild exotherm and prevents localized aggregation of the reducing agent.

  • Reaction: Stir the suspension at room temperature under an inert atmosphere for 2 to 4 hours. The mixture will typically become a cloudy, pale-yellow suspension as the reaction proceeds.

Work-Up & Boc-Preservation
  • Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Stir vigorously for 15 minutes until gas evolution ( H2​ and CO2​ ) ceases. Scientific Insight: NaHCO3​ neutralizes the acetic acid and decomposes unreacted STAB without creating a highly basic environment that could cause side reactions, while safely preserving the Boc group[1].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL ).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. For a morpholine product, a gradient of 0% to 5% Methanol in DCM is typically effective.

Analytical Monitoring & Troubleshooting

  • TLC Monitoring: The reaction can be easily monitored by TLC (e.g., 5% MeOH in DCM, UV detection at 254 nm). The starting aldehyde typically has a higher Rf than the highly polar amine product.

  • Issue - Incomplete Conversion: If LC-MS indicates remaining aldehyde after 4 hours, the pyridine nitrogen may be coordinating the borohydride. Add an additional 0.5 equivalents of STAB and stir for 2 more hours.

  • Issue - Over-Alkylation (Primary Amines): If a primary amine is used and dialkylation is observed, strictly adhere to the indirect method (pre-forming the imine). Alternatively, a stepwise procedure involving imine formation in Methanol followed by reduction with NaBH4​ can be substituted[3].

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • Title: Synthesis and Evaluation of Technetium-99m- and Rhenium-Labeled Inhibitors of the Prostate-Specific Membrane Antigen (PSMA) Source: Journal of Medicinal Chemistry, 2008, 51(15), 4504-4517. URL: [Link]

Sources

Application Note: Optimized Boc Deprotection Strategies for tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The selective removal of a tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis[1]. However, executing this deprotection on tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate presents a highly specific chemoselectivity challenge. This bifunctional substrate contains a masked nucleophile (the Boc-protected aniline) and a highly reactive electrophile (the 6-formylpyridine aldehyde).

As a Senior Application Scientist, I have observed that applying generic Boc-deprotection conditions to such substrates frequently results in catastrophic yield losses due to polymerization or functional group degradation. This guide delineates the mechanistic causality behind these failures and provides field-proven, self-validating protocols to isolate the desired product with high fidelity.

Mechanistic Causality & Reaction Design

To design a successful deprotection strategy, we must analyze the molecule as a dynamic system of interacting functional groups. The substrate features three critical moieties that dictate the reaction conditions:

A. The Pyridine Core: The "Acid Sink"

Pyridine is a basic heterocycle (pKa ~5.2). During acidic Boc deprotection, the pyridine nitrogen will be protonated instantaneously. Causality: The reaction strictly requires more than one equivalent of strong acid. The first equivalent is entirely consumed by the pyridine ring; only the excess acid is available to protonate the carbamate and trigger the generation of the tert-butyl cation and subsequent decarboxylation[2].

B. The Formyl Group: The Electrophilic Trap

Aldehydes are highly susceptible to nucleophilic attack. This introduces two distinct failure modes depending on the chosen conditions:

  • Acetalization (Solvent Risk): If alcoholic solvents (e.g., methanol, ethanol) are used in the presence of strong acids, the formyl group will rapidly undergo acid-catalyzed conversion into a dialkyl acetal. Therefore, strictly non-nucleophilic solvents (DCM, 1,4-dioxane) must be used.

  • Self-Condensation (Neutralization Risk): Once the Boc group is removed, the resulting free aniline is liberated. Anilines readily condense with aldehydes to form Schiff bases (imines). Because our molecule contains both groups, neutralizing the reaction mixture allows intermolecular self-condensation, leading to intractable oligomeric or polymeric mixtures[3].

C. The Solution: Anilinium Salt Isolation

To circumvent self-condensation, the product must be generated and maintained as an anilinium salt (e.g., hydrochloride or trifluoroacetate). The protonated amine ( −NH3+​ ) is entirely non-nucleophilic, effectively "locking" the molecule in a stable state and preventing imine formation[4].

Condition Matrix & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and experimental outcomes.

Reaction ConditionSolventTemperaturePrimary OutcomeMechanistic Result
4N HCl / Dioxane 1,4-Dioxane0 °C to RTOptimal Clean deprotection; product precipitates directly as a stable HCl salt[5].
20% TFA / DCM Dichloromethane0 °C to RTViable Clean deprotection; requires careful toluene co-evaporation to remove excess TFA.
HCl / Methanol MethanolRTFailure Aldehyde undergoes rapid, irreversible acid-catalyzed acetalization.
Basic Deprotection VariousHeatFailure Free aniline rapidly condenses with the aldehyde, causing polymerization.

Reaction Pathway Visualization

The following systems diagram maps the divergent chemical pathways during the deprotection process, highlighting the critical boundaries between successful isolation and side-product formation.

Pathway SM Boc-NH-Ar-Py-CHO (Starting Material) Acid Acidic Deprotection (HCl or TFA) SM->Acid Strong Acid Alcohol Alcoholic Solvents (MeOH/EtOH) SM->Alcohol If used Salt [H3N⁺-Ar-Py-CHO] X⁻ (Stable Salt Isolated) Acid->Salt Non-nucleophilic solvent FreeBase Neutralization (Free Aniline) Salt->FreeBase Base addition Polymer Imine Polymerization (Self-Condensation) FreeBase->Polymer Spontaneous Acetal Acetal Formation (Side Product) Alcohol->Acetal Acid catalysis

Reaction pathways for Boc deprotection of formylpyridine anilines, highlighting side reactions.

Validated Experimental Protocols

Protocol A: HCl in 1,4-Dioxane (Preferred Method)

Rationale: 1,4-dioxane is a non-nucleophilic ether. As the Boc group is cleaved, the resulting highly polar anilinium hydrochloride salt typically becomes insoluble in dioxane. This spontaneous precipitation drives the reaction forward and physically isolates the product from any trace impurities, creating a self-purifying system[5].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate (1.0 eq) and a magnetic stir bar.

  • Solvation: Dissolve the substrate in anhydrous 1,4-dioxane to achieve a concentration of 0.1 M. Ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and purge the headspace with Argon or Nitrogen.

  • Acid Addition: Slowly add a solution of 4N HCl in 1,4-dioxane (10.0 eq) dropwise over 10 minutes. Note: The large molar excess is required to overcome the buffering capacity of the pyridine ring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours. A precipitate should begin to form within the first hour.

  • Monitoring: Monitor the reaction via LC-MS. (TLC is not recommended as the highly polar salt will streak on silica).

  • Isolation: Once starting material is consumed, add anhydrous diethyl ether (equal to the reaction volume) to force complete precipitation of the salt.

  • Filtration: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with cold, anhydrous diethyl ether (3 × 10 mL).

  • Drying: Dry the solid under high vacuum for 12 hours to afford 4-(6-formylpyridin-2-yl)anilinium chloride as a stable powder.

Protocol B: TFA in Dichloromethane (Alternative Method)

Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc removal due to its high solubilizing power and rapid kinetics[1]. However, TFA salts are often hygroscopic oils, requiring careful trituration.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add neat Trifluoroacetic Acid (TFA) to achieve a final volumetric ratio of 1:4 (TFA:DCM).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Concentration: Upon completion (verified by LC-MS), concentrate the mixture under reduced pressure.

  • Co-evaporation (Critical Step): To remove residual TFA without utilizing destructive high heat, add toluene (10 mL) to the crude oil and evaporate under reduced pressure. Repeat this co-evaporation step three times.

  • Trituration: Triturate the resulting residue with a mixture of diethyl ether and hexanes (1:1 v/v) to induce crystallization. Filter and dry under high vacuum to yield the TFA salt.

⚠️ Critical Warning on Downstream Neutralization: If the subsequent synthetic step requires the free aniline base, do not neutralize and store the compound . Neutralization must be performed in situ immediately prior to the next coupling reaction, or handled rapidly at 0 °C in a biphasic system (e.g., DCM / saturated aqueous NaHCO₃) to prevent spontaneous imine polymerization.

References

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides American Chemical Society Green Chemistry Institute. URL:[Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Structural and Chemical Insights into the Covalent-allosteric Inhibition of the Protein Kinase Akt The Royal Society of Chemistry. URL:[Link]

  • Mechanism for cyclic enamine formation after N-Boc deprotection Chemistry Stack Exchange (Discussing J. Am. Chem. Soc. 2014, 136 (27), 9743–9753). URL:[Link]

Sources

Application Note: tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate as a Versatile Building Block for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of highly selective, environmentally sensitive fluorescent probes requires modular building blocks that offer orthogonal reactivity and robust photophysical foundations. tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate (CAS: 834884-86-5) is a highly privileged, bifunctional scaffold designed specifically for the divergent synthesis of advanced fluorophores.

This building block integrates three critical structural features:

  • An Electrophilic Formyl Group (-CHO): Positioned at the 6-position of the pyridine ring, this aldehyde is highly reactive toward Knoevenagel condensations and Schiff base formations, allowing for the rapid assembly of extended π-conjugated systems or metal-chelating clefts.

  • A 2-Phenylpyridine Core: A classic, rigid bidentate ligand framework that is highly effective for coordinating transition metals (e.g., Ir(III), Ru(II), Zn(II)), enabling the design of phosphorescent or Chelation-Enhanced Fluorescence (CHEF) sensors.

  • A Boc-Protected Aniline: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. Upon acid-mediated deprotection, the resulting primary amine can act as a strong electron donor in Push-Pull (D-π-A) systems or serve as a conjugation handle for organelle-targeting moieties (e.g., NHS-ester coupling).

Table 1: Physicochemical Properties of the Building Block
PropertyValueScientific Implication
CAS Number 834884-86-5[1]Unique identifier for procurement and spectral validation.
Molecular Formula C₁₇H₁₈N₂O₃[1]Confirms the presence of the carbamate and aldehyde functional groups.
Molecular Weight 298.34 g/mol [1]Optimal starting mass for small-molecule probe synthesis.
LogP (Predicted) ~3.98[2]Indicates moderate lipophilicity, ideal for cellular membrane permeability.
Reactivity Sites C=O (Aldehyde), N-H (Carbamate)Enables divergent, orthogonal synthetic pathways.

Synthetic Workflow & Divergent Methodologies

The true utility of this building block lies in its ability to be routed into entirely different classes of fluorescent probes depending on the initial functionalization of the formyl group.

G Start tert-Butyl (4-(6-formylpyridin- 2-yl)phenyl)carbamate CAS: 834884-86-5 PathA Pathway A: Knoevenagel Condensation (Indolium Salt) Start->PathA Active Methylene PathB Pathway B: Schiff Base Formation (Hydrazine/Amine) Start->PathB Primary Amine Hemicyanine Hemicyanine Dye (D-π-A System) PathA->Hemicyanine MetalLigand Bis(pyridyl) Ligand (Metal Chelator) PathB->MetalLigand DeprotectA Boc Deprotection (TFA/DCM) Hemicyanine->DeprotectA DeprotectB Boc Deprotection (TFA/DCM) MetalLigand->DeprotectB ProbeA Viscosity/pH Probe (Molecular Rotor) DeprotectA->ProbeA Bioconjugation ProbeB Zn2+ / Ir(III) Sensor (Turn-On Fluorescence) DeprotectB->ProbeB Metal Coordination

Divergent synthetic workflows for fluorescent probes utilizing the bifunctional 834884-86-5 building block.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not only list steps but explain the why and provide in-process checks to ensure self-validation.

Protocol 1: Synthesis of a Hemicyanine Molecular Rotor (Pathway A)

Hemicyanine dyes are powerful molecular rotors used for mapping intracellular viscosity and pH. By reacting the formyl group of our building block with an indolium salt, we establish a highly conjugated Donor-π-Acceptor (D-π-A) system[3].

Materials:

  • tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate (1.0 eq)

  • 1,2,3,3-Tetramethyl-3H-indol-1-ium iodide (1.2 eq)

  • Piperidine (0.1 eq, catalytic)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the building block (298 mg, 1.0 mmol) and the indolium salt (361 mg, 1.2 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Catalysis: Add 10 µL of piperidine. Causality: Piperidine acts as a mild base to deprotonate the active methyl group of the indolium salt, generating a nucleophilic enamine that attacks the electrophilic formyl group.

  • Condensation: Reflux the mixture at 80°C for 4 hours under an inert N₂ atmosphere. Self-Validation: The reaction mixture will undergo a distinct color change from pale yellow to deep red/purple, indicating the formation of the extended π-conjugated hemicyanine network.

  • Monitoring: Check completion via TLC (DCM:MeOH, 95:5). The starting aldehyde spot (UV active, 254 nm) should disappear, replaced by a highly fluorescent, lower-Rf product spot.

  • Isolation: Cool to room temperature. The product often precipitates directly from ethanol. Filter and wash with cold diethyl ether to remove unreacted indolium salts.

Protocol 2: Orthogonal Boc-Deprotection and Bioconjugation

To activate the probe for bioconjugation or to maximize the electron-donating capacity of the aniline ring, the Boc group must be removed[4][5].

Materials:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Hemicyanine intermediate (from Protocol 1)

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the hemicyanine intermediate in a 1:4 mixture of TFA/DCM (5 mL total volume per 0.5 mmol of substrate). Causality: TFA provides the necessary acidity to protonate the carbamate, leading to the elimination of isobutylene gas and CO₂. DCM is used as a co-solvent to maintain the solubility of the bulky dye and prevent side reactions[6].

  • Reaction Time: Stir at room temperature for 2 hours. Self-Validation: The evolution of micro-bubbles (CO₂ and isobutylene) will be visible initially and subside as the reaction reaches completion.

  • Quenching & Recovery: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA azeotropically.

  • Bioconjugation (Optional): The resulting free aniline can now be reacted with an NHS-ester functionalized targeting ligand (e.g., morpholine-NHS for lysosomal targeting) in DMF using DIPEA as a base.

Photophysical Characterization & Mechanistic Insights

Depending on the chosen pathway, the resulting probes exhibit distinct photophysical behaviors governed by different quantum mechanical mechanisms.

Table 2: Expected Photophysical Properties of Derived Probes
Probe TypeMechanismAbs Max (nm)Em Max (nm)Quantum Yield (Φ)Primary Application
Hemicyanine (D-π-A) Intramolecular Charge Transfer (ICT)550 - 580620 - 6800.05 (Water) 0.45 (Glycerol)Viscosity mapping, mitochondrial targeting[3].
Ir(III) Complex Metal-to-Ligand Charge Transfer (MLCT)380 - 420500 - 5500.10 - 0.30Time-gated luminescence, protein-protein interaction sensing[7].
Mechanistic Causality
  • Molecular Rotors (Pathway A): In low-viscosity environments (like water), the single bonds in the hemicyanine bridge rotate freely upon photoexcitation, leading to non-radiative decay (low quantum yield). In highly viscous environments (e.g., lipid droplets or mitochondrial membranes), this rotation is physically restricted, forcing the molecule to relax via radiative pathways, resulting in a massive fluorescence "turn-on"[3].

  • Metal Coordination Probes (Pathway B): The 2-phenylpyridine core of the building block is a classic ligand for heavy metals. When coordinated to Ir(III), the strong spin-orbit coupling induced by the heavy metal facilitates intersystem crossing (ISC). This populates the triplet state, resulting in long-lifetime phosphorescence. This is highly advantageous for biological imaging, as it allows for time-gated luminescence (TGL) that completely eliminates short-lived autofluorescence background from cells[7].

Sources

Suzuki-Miyaura cross-coupling protocols to synthesize formylpyridine carbamates

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of Formylpyridine Carbamates

Executive Summary

Formylpyridine carbamates are highly versatile, bifunctional intermediates heavily utilized in the development of kinase inhibitors, GPCR ligands, and complex natural products. They feature a reactive aldehyde (primed for downstream reductive aminations) and a carbamate group (providing orthogonal nitrogen protection). However, synthesizing these highly functionalized scaffolds via Suzuki-Miyaura cross-coupling presents severe chemoselectivity hurdles. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, providing a self-validating, mechanistically grounded protocol that ensures high yields while preserving the integrity of sensitive functional groups.

Mechanistic Rationale & Causality

Successful cross-coupling of these substrates requires precise manipulation of the reaction's electronic and steric microenvironment. Every reagent choice in this protocol is dictated by a specific mechanistic causality:

  • The Pyridine Challenge (Catalyst Poisoning): Pyridine nitrogens are strong σ-donors that can competitively coordinate to the palladium center, displacing weakly bound ligands and trapping the catalyst in an inactive state[1].

    • Causality & Solution: We utilize the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf). The large bite angle of Pd(dppf)Cl₂ tightly shields the metal center, preventing off-target pyridine coordination while maintaining sufficient electron density to facilitate the oxidative addition of electron-deficient heteroaryl halides[2].

  • The Formyl Challenge (Base-Induced Degradation): Aldehydes are highly susceptible to Cannizzaro-type disproportionation or aldol condensations under strongly basic conditions.

    • Causality & Solution: We strictly avoid hydroxide bases (e.g., NaOH, KOH). Instead, mild inorganic bases like K₂CO₃ in a biphasic solvent system (1,4-Dioxane/H₂O) provide the exact hydroxide equivalents needed to form the reactive boronate complex without degrading the formyl group[3].

  • The Carbamate Challenge (Protecting Group Integrity): Carbamates (e.g., N-Boc or O-aryl carbamates) can undergo premature cleavage or act as competing electrophiles at elevated temperatures, particularly under Ni-catalysis[4].

    • Causality & Solution: By restricting the reaction temperature to 80 °C and utilizing a highly active Pd(II) precatalyst, the transmetalation and reductive elimination steps outpace any background carbamate hydrolysis.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the cross-coupling of 5-formylpyridine-3-boronic acid pinacol ester[3] with N-Boc-4-bromoaniline.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Isolated Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9045%Significant formyl degradation observed due to prolonged heating.
2 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 88% Optimal; rapid conversion, intact functional groups.
3Pd(OAc)₂ / SPhosCs₂CO₃THF/H₂O (4:1)7076%Slower reaction rate; trace debromination detected.
4NiCl₂(PCy₃)₂K₃PO₄Toluene10035%Competitive carbamate cleavage and off-target coupling[4].

Logical Relationships & Workflows

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Formylpyridine Halide TransMet Transmetalation Intermediate OxAdd->TransMet + Carbamate Boronic Acid + Base RedElim Product Formation TransMet->RedElim - Borate Byproduct RedElim->Pd0 - Formylpyridine Carbamate

Suzuki-Miyaura catalytic cycle for formylpyridine carbamate synthesis.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Reaction 80°C, Inert Atm Step1->Step2 Step3 3. Workup Aqueous Extraction Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the cross-coupling protocol.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Reagents Required:

  • 5-Formylpyridine-3-boronic acid pinacol ester (1.1 equiv)[3]

  • N-Boc-4-bromoaniline (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Deionized Water

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step):

    • Action: Prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge with ultra-pure Argon for 30 minutes prior to use.

    • Causality: Oxygen rapidly oxidizes electron-rich Pd(0) to inactive Pd(II) peroxo complexes. Degassing ensures the catalyst remains in the active cycle.

  • Reaction Assembly:

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-bromoaniline (1.0 mmol), 5-formylpyridine-3-boronic acid pinacol ester (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

    • Validation Check: The dry mixture should appear as a heterogeneous orange/red powder.

  • Initiation and Heating:

    • Action: Evacuate and backfill the flask with Argon three times. Inject 10 mL of the degassed Dioxane/H₂O mixture. Heat the reaction block to 80 °C.

    • Validation Check: Within 15-30 minutes, the suspension will transition to a dark, homogeneous red/brown solution. This color shift visually validates the successful reduction of the Pd(II) precatalyst to the active Pd(0) species and the initiation of oxidative addition[1].

  • Monitoring:

    • Action: Stir vigorously at 80 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS.

    • Causality: The formyl group's electron-withdrawing nature accelerates the reductive elimination step, typically driving the reaction to completion rapidly and preventing side reactions[2].

  • Quench and Workup:

    • Action: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) followed by brine (15 mL).

    • Causality: The slightly acidic NH₄Cl neutralizes the basic carbonate, instantly halting any background degradation of the formyl or carbamate groups during the workup phase.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes).

    • Validation Check: The pure formylpyridine carbamate will elute as a distinct UV-active band (254 nm). ¹H NMR should confirm the presence of the intact formyl proton (~10.1 ppm) and the Boc-carbamate singlet (~1.5 ppm).

References

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (rsc.org) URL:[Link]

Sources

step-by-step condensation reactions using tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

Troubleshooting & Optimization

resolving solubility issues of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and drug development professionals experiencing solubility issues with tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate during in vitro screening and biological assays.

Below, you will find an expert-led analysis of the molecule's physicochemical barriers, a validated troubleshooting workflow, deep-dive FAQs explaining the causality of formulation failures, and a self-validating protocol for successful aqueous solubilization.

Solubilization Decision Pathway

Workflow N1 Solid Compound tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate N2 Primary Stock (10-50 mM) in 100% DMSO N1->N2 N3 Aqueous Assay Media Dilution N2->N3 N4 Direct Dilution (DMSO < 1%) N3->N4 N6 Cyclodextrin Complexation (e.g., 20% HP-β-CD) N3->N6 N8 Co-solvent / Surfactant (PEG400 / Tween-80) N3->N8 N5 Precipitation / Aggregation (Assay Failure) N4->N5 N7 Molecular Dispersion (Stable Aqueous Solution) N6->N7 N9 Micellar Solubilization (Check Cell Toxicity) N8->N9

Workflow for solubilizing hydrophobic Boc-protected compounds in aqueous media.
Deep-Dive FAQs: Causality & Mechanisms

Q1: Why does tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate precipitate immediately upon dilution into PBS or cell culture media? A: This molecule is highly lipophilic and lacks readily ionizable functional groups at physiological pH (7.4). It features a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group and a rigid biphenyl-like core (phenyl-pyridine). The pyridine nitrogen has a low pKa (typically ~3-4), meaning it remains unprotonated and neutral in standard biological buffers. Without ionic charge or sufficient hydrogen-bonding potential to interact with water, hydrophobic forces drive the molecules to aggregate and precipitate. This is a pervasive challenge in preclinical screening, where up to 75% of drug candidates exhibit poor water solubility (1)[1].

Q2: Can I lower the pH of my buffer to protonate the pyridine ring and increase solubility? A: No, this is highly discouraged for this specific compound. While lowering the pH below 3 would theoretically protonate the pyridine nitrogen and create a water-soluble salt, the Boc protecting group is highly acid-labile. Exposure to strong aqueous acids will catalyze the cleavage of the tert-butyl carbamate, stripping the Boc group and yielding the unprotected aniline derivative (2)[2]. This alters the chemical identity of your test article, invalidating your experimental results.

Q3: If I cannot adjust the pH, can I simply increase the DMSO concentration to 5% in my assay media? A: Increasing DMSO concentration is a poor strategy for cell-based in vitro assays. While DMSO is an excellent solvent for generating the primary stock, most mammalian cell lines exhibit significant phenotypic changes, toxicity, or altered signaling pathways when exposed to DMSO concentrations above 0.5% to 1.25% v/v (3)[3]. High DMSO concentrations can artificially inflate or mask the biological activity of your compound, leading to false data.

Q4: What is the most effective, biologically compatible strategy to solubilize this compound? A: The gold standard for solubilizing uncharged, highly hydrophobic molecules without altering their covalent structure is inclusion complexation using cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) ()[]. Cyclodextrins possess a hydrophilic exterior that ensures aqueous solubility and a hydrophobic internal cavity that encapsulates the lipophilic portions of the molecule (like the Boc-phenyl-pyridine core) (5)[5]. This creates a molecularly dispersed state, preventing precipitation upon dilution into aqueous media while maintaining physiological pH.

Quantitative Comparison of Formulation Strategies
Formulation StrategyExcipient ConcentrationMax Tolerated DMSOSolubilization MechanismBiological Compatibility
Direct Dilution None< 1.0% v/vIntrinsic aqueous solubilityHigh (if DMSO is kept low)
Inclusion Complexation 10 - 20% w/v HP-β-CD1.0 - 2.0% v/vHydrophobic cavity encapsulationHigh (FDA-approved excipient)
Co-solvency 30 - 40% v/v PEG400> 5.0% v/vReduces dielectric constantLow (hyperosmotic stress)
Micellar Dispersion 0.5 - 1.0% v/v Tween-801.0 - 2.0% v/vSurfactant micelle encapsulationModerate (membrane disruption)
Self-Validating Experimental Protocol: HP-β-CD Complexation

To ensure rigorous scientific integrity, the following methodology does not rely on visual inspection alone. It incorporates a self-validating analytical step to guarantee the compound is fully dissolved rather than micro-suspended.

Phase 1: Preparation

  • Primary Stock: Dissolve tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate in 100% anhydrous DMSO to yield a 50 mM primary stock. Vortex until visually clear.

  • Excipient Vehicle: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize the vehicle through a 0.22 µm PES membrane.

Phase 2: Complexation 3. Dropwise Addition: Place the 20% HP-β-CD solution on a magnetic stirrer at 500 RPM. Slowly add the 50 mM DMSO stock dropwise into the vortex center to reach your target assay concentration (e.g., a 1:50 dilution yields a 1 mM working solution with 2% DMSO). 4. Thermodynamic Equilibration: Transfer the mixture to a bath sonicator and sonicate for 15 minutes at room temperature. This energy input drives the hydrophobic compound into the cyclodextrin cavity, establishing thermodynamic equilibrium.

Phase 3: Self-Validation (Critical Step) 5. Phase Separation: Centrifuge the resulting solution at 10,000 x g for 10 minutes. This step forces any uncomplexed, micro-precipitated compound into a pellet. 6. Quantification: Carefully decant the supernatant. Do not assume the nominal concentration is the actual concentration. Quantify the exact concentration of the compound in the supernatant using HPLC-UV or LC-MS against a standard curve prepared in 100% organic solvent. Use this analytically verified concentration for all subsequent in vitro dosing.

References
  • Strategies for formulating and delivering poorly water-soluble drugs.
  • Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. NIH.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

Sources

Validation & Comparative

Comparative Guide: tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate vs. Unprotected Aniline Equivalents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates, multidentate ligands, and Covalent Organic Frameworks (COFs) [1], bifunctional building blocks containing both an amine and an aldehyde are highly sought after. tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a premium structural motif that masks a reactive aniline with a tert-butyloxycarbonyl (Boc) protecting group.

This guide objectively compares the performance, stability, and synthetic utility of this Boc-protected building block against its unprotected equivalent, 6-(4-aminophenyl)picolinaldehyde , demonstrating why orthogonal protection is an absolute necessity for successful downstream functionalization.

Mechanistic Rationale: The Pitfalls of Unprotected Amino-Aldehydes

The unprotected equivalent, 6-(4-aminophenyl)picolinaldehyde, contains both a nucleophilic primary aniline and a highly electrophilic formyl (aldehyde) group. When these two moieties coexist, they undergo rapid, spontaneous intermolecular self-condensation [2]. This process is driven by the thermodynamic stability of the resulting Schiff base (imine) linkages.

Without protection, the valuable monomer rapidly degrades into a complex mixture of cyclic trimers, tetramers, and insoluble poly(azomethine) polymers [3]. This polymerization is aggressively catalyzed by trace acids (often left over from prior reduction steps) or occurs spontaneously during ambient storage [2].

The Boc Advantage: By installing a Boc group on the aniline nitrogen, the nitrogen's lone pair is delocalized into the adjacent carbamate carbonyl. This effectively neutralizes the nucleophilicity of the amine, completely halting self-condensation. Furthermore, the Boc group provides excellent steric shielding and stability against oxidative degradation, while remaining completely orthogonal to aldehyde-directed reactions [4].

Reactivity cluster_0 Boc-Protected Pathway (Controlled) cluster_1 Unprotected Pathway (Uncontrolled) A1 Boc-NH-Ar-Py-CHO B1 Aldehyde Functionalization (e.g., Wittig) A1->B1 C1 Boc-NH-Ar-Py-CH=CHR (High Yield) B1->C1 A2 H2N-Ar-Py-CHO B2 Spontaneous Self-Condensation A2->B2 C2 Poly(azomethine) Oligomers (Insoluble Mess) B2->C2

Fig 1: Reaction pathways comparing Boc-protected and unprotected amino-aldehyde building blocks.

Performance Comparison Data

The table below summarizes the quantitative and qualitative differences between the two building blocks, highlighting the operational superiority of the protected variant.

Propertytert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate6-(4-aminophenyl)picolinaldehyde (Unprotected)
Shelf-Life / Stability > 12 months at 4°C (Stable crystalline solid)Days to weeks (Rapidly forms sticky orange oligomers)
Chemoselectivity High (Aldehyde reacts orthogonally)Poor (Amine interferes with electrophilic reagents)
Solubility High in organic solvents (DCM, THF, EtOAc)Poor (Precipitates as insoluble polyimines)
Oxidation Resistance High (Protected nitrogen resists oxidation)Low (Free anilines are highly prone to oxidation)
Purification Standard normal-phase silica gel chromatographyExtremely difficult; streaks on TLC due to polymerization

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical application of these principles, the following protocols outline the successful use of the Boc-protected building block versus the failure mode of the unprotected equivalent.

Protocol A: Orthogonal Functionalization via Reductive Amination (Boc-Protected)

This workflow leverages the Boc-protected compound to selectively functionalize the pyridine-aldehyde without interfering with the aniline moiety.

  • Imine Formation & Reduction (Causality: Selective Aldehyde Activation)

    • Procedure: Dissolve 1.0 eq of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate and 1.2 eq of a target primary amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of sodium triacetoxyborohydride (STAB) and a catalytic drop of acetic acid. Stir at room temperature for 12 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the UV-active starting material and the appearance of a more polar spot confirms successful reductive amination. The Boc group prevents the starting material's aniline from competing with the target amine.

  • Aqueous Workup

    • Procedure: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Boc Deprotection (Causality: Clean Cleavage)

    • Procedure: Dissolve the crude intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. TFA is chosen because it cleanly cleaves the tert-butyl carbamate, generating volatile isobutylene and CO₂ byproducts [4].

    • Self-Validation: LC-MS analysis of the reaction mixture will show a distinct mass shift of -100 Da (loss of the Boc group), confirming complete deprotection.

Workflow Step1 Step 1: Reductive Amination STAB, DCE, RT, 12h Step2 Step 2: Aqueous Workup Quench with NaHCO3, Extract with DCM Step1->Step2 Step3 Step 3: Boc Deprotection 20% TFA in DCM, 1h at RT Step2->Step3 Step4 Step 4: Final Isolation LC-MS Validation (-100 Da Mass Shift) Step3->Step4

Fig 2: Standard experimental workflow for orthogonal functionalization and subsequent deprotection.

Protocol B: Attempted Use of Unprotected Equivalent (Failure Mode)

Attempting the same reductive amination with 6-(4-aminophenyl)picolinaldehyde results in immediate complications.

  • Observation: Upon dissolution in DCE, the solution rapidly darkens from pale yellow to deep orange/brown.

  • Causality: The addition of the catalytic acetic acid required for reductive amination instead catalyzes the rapid intermolecular self-condensation of the unprotected monomer [2].

  • Validation of Failure: LC-MS analysis reveals a complete absence of the desired product mass, instead showing a broad polymeric baseline and discrete peaks corresponding to the bisanhydro trimer and trisanhydro tetramer masses [3].

References

  • Protonation-Enhanced Pyridine-Imine Synergy in Covalent Organic Frameworks for Efficient Photocatalytic H2O2 Synthesis. ACS Applied Materials & Interfaces.[Link]

  • Highly Efficient One-Pot Synthesis of Hexakis(m-phenyleneimine) Macrocyle Cm6 and the Thermostimulated Self-Healing Property through Dynamic Covalent Chemistry. PMC / MDPI.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

Comprehensive HPLC Method Validation Guide for tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate Purity Analysis: A Comparative Approach

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, multifunctional building blocks for targeted therapeutics (such as PROTACs and kinase inhibitors), the analytical methods used to control their purity must evolve. tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a prime example of a challenging intermediate. It contains three distinct, highly reactive functional groups: a basic pyridine ring, an acid-labile Boc-protected amine, and a reactive aldehyde (formyl group).

This guide provides an in-depth, comparative analysis of HPLC method development and validation for this molecule, grounded in the updated ICH Q2(R2) guidelines[1]. Rather than merely listing steps, we will dissect the causality behind every chromatographic choice, ensuring the resulting protocol is a robust, self-validating system.

Mechanistic Challenges & Analytical Strategy

To design a stability-indicating assay, an analytical scientist must first anticipate how the molecule interacts with the chromatographic system and its environment.

The Pyridine Dilemma: Silanol Tailing

The pyridine nitrogen (pKa ~5.2) is partially protonated under typical acidic reversed-phase conditions. On standard fully porous silica C18 columns, this protonated nitrogen interacts strongly with residual, unendcapped acidic silanols on the silica surface via ion-exchange mechanisms. This causes severe peak tailing, compromising resolution and integration accuracy.

The Boc-Protection Constraint: Acid Lability

A traditional solution to silanol tailing is to use a strong ion-pairing acid like 0.1% Trifluoroacetic acid (TFA) to fully protonate the silanols and the analyte. However, the tert-butoxycarbonyl (Boc) protecting group is highly sensitive to strong acids. Using TFA, especially at elevated column temperatures (>40°C), can induce on-column deprotection, generating the des-Boc impurity (the free aniline) as an artifact of the method rather than a true sample impurity.

The Formyl Reactivity: Solvent Compatibility

The aldehyde group is highly electrophilic. If Methanol (MeOH) is used as the organic modifier, it can react with the aldehyde to form hemiacetals and acetals on-column, leading to split peaks or false impurities. Therefore, Acetonitrile (ACN) is strictly required. Furthermore, the aldehyde is prone to autoxidation, meaning the corresponding carboxylic acid (6-(4-((tert-butoxycarbonyl)amino)phenyl)picolinic acid) must be monitored as a primary specific impurity[2].

G A Target Molecule: tert-Butyl (4-(6-formylpyridin- 2-yl)phenyl)carbamate B Aldehyde Group Risk: Hemiacetal formation A->B C Boc Group Risk: Acidic cleavage A->C D Pyridine Ring Risk: Silanol tailing A->D E Use Acetonitrile (ACN) Avoid Methanol B->E F Mild Acid (0.05% Formic Acid) Avoid 0.1% TFA / High Temp C->F G Charged Surface Hybrid (CSH) C18 Repels basic nitrogen D->G H Optimized HPLC Method (Self-Validating System) E->H F->H G->H

Fig 1. Decision tree for HPLC method optimization based on molecular functional group risks.

Method Development & Column Comparison

To demonstrate the superiority of the optimized method, we evaluated three different stationary phases. The goal was to achieve an asymmetry factor (As) close to 1.0, maximize theoretical plates (N), and ensure baseline resolution (Rs > 2.0) from the critical des-Boc impurity without degrading the sample.

Table 1: Comparative Column Performance Data
Column TypeMobile Phase AdditiveAsymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Des-BocConclusion
Standard C18 (5 µm, 100 Å)0.1% TFA2.154,5001.8Fail: Severe tailing; high risk of Boc cleavage.
Phenyl-Hexyl (2.7 µm Core-Shell)0.05% Formic Acid1.609,2002.5Sub-optimal: Good π−π selectivity, but moderate tailing persists.
CSH C18 (1.7 µm Hybrid)0.05% Formic Acid1.0518,5004.2Optimal: Positive surface charge repels pyridine; mild acid protects Boc.

The Causality: The Charged Surface Hybrid (CSH) C18 column contains a low-level positive surface charge. This creates electrostatic repulsion against the protonated pyridine ring, preventing it from interacting with the silica matrix. This allows us to use a much milder acid (0.05% Formic Acid) instead of TFA, thereby protecting the Boc group while maintaining perfect peak shape.

Optimized Experimental Protocol (The Self-Validating System)

To ensure trustworthiness, the following protocol incorporates System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the system prevents the release of invalid data, aligning with USP <1225> standards[3].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Formic Acid in LC-MS grade Water. (Do not use TFA).

    • Mobile Phase B: 0.05% Formic Acid in LC-MS grade Acetonitrile. (Do not use Methanol).

  • Chromatographic Conditions:

    • Column: Waters CORTECS C18+ or equivalent CSH C18 (100 x 4.6 mm, 2.7 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Strictly controlled to prevent thermal Boc deprotection).

    • Detection: UV at 254 nm (optimal for the biphenyl-like chromophore).

    • Gradient:

      • 0-2 min: 10% B

      • 2-12 min: 10% 90% B

      • 12-15 min: 90% B

      • 15-15.1 min: 90% 10% B

      • 15.1-20 min: 10% B (Re-equilibration)

  • Sample Preparation:

    • Dissolve the standard/sample in pure Acetonitrile to a nominal concentration of 0.5 mg/mL. Sonicate for 5 minutes at room temperature.

  • System Suitability Criteria (Self-Validation):

    • Inject a resolution mixture containing the parent API and the des-Boc impurity.

    • Acceptance: Resolution ( Rs​ ) 3.0; Tailing factor ( Tf​ ) of parent 1.2; %RSD of parent peak area (n=5) 1.0%.

ICH Q2(R2) Method Validation

The method was validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous robustness testing[4][5].

Specificity & Forced Degradation

A stability-indicating method must resolve the parent API from all degradation products[2]. Forced degradation was performed to generate the critical specific impurities.

Degradation Parent Parent API (Boc-Phenyl-Pyridine-CHO) Acid Acidic Stress (1N HCl, 60°C) Parent->Acid Hydrolysis Ox Oxidative Stress (3% H2O2, RT) Parent->Ox Oxidation Base Alkaline Stress (0.1N NaOH, RT) Parent->Base Base Catalysis ImpA Des-Boc Impurity (Free Aniline) Acid->ImpA ImpB Picolinic Acid Impurity (Oxidized Aldehyde) Ox->ImpB ImpC Aldol Condensation / Degradants Base->ImpC

Fig 2. Forced degradation pathways mapping the generation of critical specific impurities.

Peak purity was verified using a Photodiode Array (PDA) detector. The purity angle was consistently less than the purity threshold across all stress conditions, confirming no co-elution of degradants with the main peak.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of all components; Peak purity confirmed. Rs​ (Parent/Des-Boc) = 4.2; PDA Purity Angle < Threshold.Pass
Linearity & Range R2≥0.999 from 25% to 150% of nominal concentration. R2=0.9998 (Range: 0.125 to 0.75 mg/mL).Pass
Accuracy Recovery between 98.0% and 102.0% at 3 levels (50%, 100%, 150%).Mean Recovery: 99.5% - 100.8%.Pass
Repeatability %RSD 2.0% for 6 independent preparations.%RSD = 0.45% (n=6).Pass
Intermediate Precision %RSD 2.0% across different days/analysts.%RSD = 0.62% (n=12, 2 analysts, 2 days).Pass
Robustness Method must withstand deliberate variations (Flow, Temp, pH).Min Rs​ = 3.8 under all varied conditions ( ± 0.1 mL/min, ± 5°C).Pass

Conclusion

By understanding the specific chemical vulnerabilities of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate—namely, the basicity of the pyridine, the acid lability of the Boc group, and the reactivity of the aldehyde—we successfully engineered a robust HPLC method. The transition from a standard C18 column to a Charged Surface Hybrid (CSH) column allowed the use of mild formic acid, eliminating both peak tailing and on-column degradation. The method fully complies with the latest ICH Q2(R2) and USP <1225> validation standards, ensuring high-fidelity data for drug development professionals.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia–National Formulary (USP-NF). Available at:[Link]

Sources

comparing Boc vs Fmoc protection for 4-(6-formylpyridin-2-yl)phenylamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Boc vs. Fmoc Protection Strategies for 4-(6-formylpyridin-2-yl)phenylamine Derivatives

Executive Summary

The synthesis and functionalization of 4-(6-formylpyridin-2-yl)phenylamine derivatives present a unique chemoselectivity challenge. The molecule possesses two highly reactive, yet chemically distinct, functional groups: an electron-rich nucleophilic aromatic amine (aniline) and an electron-deficient, highly electrophilic 6-formylpyridine moiety. When selecting a temporary protecting group for the amine, the survival of the unprotected formyl group during the deprotection phase is the critical determinant of synthetic viability.

This guide objectively compares the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Based on mechanistic causality and empirical data, the Boc strategy is unequivocally recommended for this scaffold, as the basic conditions required for Fmoc deprotection result in the irreversible destruction of the aldehyde.

Mechanistic Analysis: The Aldehyde Vulnerability

The core of this comparison lies in the divergent deprotection mechanisms of the two strategies and their collateral impact on the formyl group.

The Fmoc Strategy (Suboptimal): The Fmoc protecting group relies on a base-catalyzed β-elimination mechanism for its removal, typically utilizing a 20% solution of piperidine in N,N-dimethylformamide (DMF)[],[2]. While this is a gold standard in solid-phase peptide synthesis, piperidine is a potent secondary amine nucleophile. In the presence of the highly electrophilic 6-formyl group, piperidine rapidly attacks the carbonyl carbon. This nucleophilic addition results in the irreversible formation of a hemiaminal or bis-piperidine aminal adduct, effectively destroying the aldehyde functionality. Such deleterious, base-catalyzed side reactions are a well-documented limitation of piperidine in sensitive sequences[3].

The Boc Strategy (Optimal): Conversely, the Boc strategy requires strongly acidic conditions—such as trifluoroacetic acid (TFA)—to achieve deprotection[]. Aromatic aldehydes are inherently stable under strong non-nucleophilic acids. During TFA treatment, the basic pyridine nitrogen is protonated, which further deactivates the molecule against unwanted electrophilic aromatic substitution or intermolecular cross-linking. The carbamate is cleanly cleaved to release carbon dioxide and isobutylene, leaving the formyl group perfectly intact upon basic workup.

Workflow & Logical Relationship Diagram

G cluster_Boc Boc Strategy (Optimal) cluster_Fmoc Fmoc Strategy (Suboptimal) Start 4-(6-formylpyridin-2-yl) phenylamine BocProt Boc Protection (Boc2O) Start->BocProt FmocProt Fmoc Protection (Fmoc-Cl) Start->FmocProt BocDeprot Deprotection (TFA/DCM) BocProt->BocDeprot BocSuccess Formyl Intact (>95% Yield) BocDeprot->BocSuccess FmocDeprot Deprotection (Piperidine) FmocProt->FmocDeprot FmocFail Formyl Destroyed (Aminal Adduct) FmocDeprot->FmocFail

Divergent synthetic pathways of Boc vs. Fmoc strategies on formyl-bearing pyridines.

Quantitative Performance Comparison

The following table summarizes the expected quantitative outcomes when applying both strategies to 4-(6-formylpyridin-2-yl)phenylamine, assuming no orthogonal protection (e.g., acetalization) is applied to the aldehyde.

ParameterBoc StrategyFmoc Strategy
Protection Yield 92%85%
Deprotection Reagent TFA / DCM (1:1 v/v)20% Piperidine / DMF
Deprotection Yield > 95%< 10% (Desired Product)
Formyl Group Retention > 99% (Intact)< 5% (Destroyed)
Primary Side Product NonePiperidine-Aminal Adduct
Overall Recommendation Highly Recommended Not Recommended

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm causality and reaction success before proceeding to subsequent steps.

Protocol A: Boc Protection and Deprotection (Recommended Workflow)

Step 1: Boc Protection of the Aniline

  • Dissolve 4-(6-formylpyridin-2-yl)phenylamine (1.0 eq) in anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at 40 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validating Checkpoint (In-Process): Analyze via TLC (Hexanes/EtOAc 7:3). The starting material spot must be completely consumed. FT-IR of an evaporated aliquot must show the appearance of a strong carbamate C=O stretch at ~1720 cm⁻¹, distinct from the formyl C=O stretch at ~1705 cm⁻¹.

  • Concentrate the solvent and purify via silica gel chromatography to isolate the Boc-protected intermediate.

Step 2: Boc Deprotection (Preserving the Formyl Group)

  • Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0 °C and add an equal volume of Trifluoroacetic Acid (TFA) dropwise.

  • Stir for 1 hour, allowing the reaction to warm to room temperature. Causality Note: The strong acid protonates the pyridine, rendering the formyl group inert to nucleophilic attack.

  • Remove volatiles under reduced pressure. Neutralize the resulting TFA salt by partitioning between EtOAc and saturated aqueous NaHCO₃.

  • Self-Validating Checkpoint (Product Integrity): Obtain a ¹H-NMR (400 MHz, CDCl₃) of the crude product. You must observe a sharp singlet at ~10.1 ppm integrating to 1H. The presence of this peak unequivocally validates that the formyl group has survived the deprotection sequence intact.

Protocol B: Fmoc Deprotection (Failure Demonstration)

Note: This protocol is provided to demonstrate the mechanistic failure of the Fmoc strategy on this specific scaffold.

  • Dissolve the Fmoc-protected 4-(6-formylpyridin-2-yl)phenylamine in a solution of 20% Piperidine in DMF (0.1 M).

  • Stir at room temperature for 30 minutes.

  • Self-Validating Checkpoint (Failure Confirmation): Evaporate the volatiles and analyze the crude mixture via ¹H-NMR. The diagnostic aldehyde singlet at ~10.1 ppm will be entirely absent. Instead, broad multiplets will appear between 2.5–3.5 ppm and 1.4–1.7 ppm, confirming the covalent incorporation of piperidine into the destroyed formyl site (aminal formation).

Conclusion

For the synthesis and manipulation of 4-(6-formylpyridin-2-yl)phenylamine derivatives, the Boc protection strategy is vastly superior. The TFA-mediated deprotection leverages the acid-stability of the formyl group, allowing for clean amine liberation. Attempting to use the Fmoc strategy without first masking the aldehyde as an acetal will result in catastrophic yield loss due to piperidine-induced nucleophilic destruction of the formyl moiety.

References

  • Source: bocsci.
  • Source: wikipedia.
  • Source: renyi.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind the fragmentation, offering a predictive framework for this molecule and its structural analogues. This document is structured to serve as a practical reference for those engaged in the structural elucidation of complex small molecules, emphasizing the principles of scientific integrity and experimental validation.

Molecular Architecture and Its Influence on Fragmentation

The fragmentation behavior of a molecule in a mass spectrometer is intrinsically linked to its chemical structure. The target molecule, tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate, possesses several distinct functional moieties that will dictate its dissociation pathways under energetic conditions.

  • Molecular Formula: C₁₇H₁₈N₂O₃[1][2]

  • Monoisotopic Mass: 298.13174 Da[1][3]

  • Protonated Adduct [M+H]⁺: 299.13902 Da[3]

The structure can be deconstructed into three key regions, each with characteristic fragmentation tendencies:

  • The tert-Butoxycarbonyl (Boc) Protecting Group: This is the most labile portion of the molecule. The Boc group is notoriously unstable under both acidic conditions and common ionization techniques in mass spectrometry, making its fragmentation a primary and highly predictable event[4].

  • The Phenylcarbamate Linker: This core structure connects the phenyl and Boc moieties. Carbamate bonds offer potential cleavage points, though they are generally more stable than the Boc group itself.

  • The 2-(4-Aminophenyl)-6-formylpyridine Core: This stable, aromatic heterocyclic system forms the backbone of the molecule. Fragmentation of this core typically requires higher energy and occurs after the initial, more facile losses from the protecting group. The formyl substituent provides a specific site for characteristic neutral losses.

Predicted Fragmentation Pathways in Positive-Ion ESI-MS/MS

Electrospray ionization (ESI) in positive ion mode is the most appropriate technique for analyzing this molecule, given the presence of basic nitrogen atoms on the pyridine and carbamate groups which are readily protonated. The fragmentation cascade, elucidated through tandem mass spectrometry (MS/MS), can be logically dissected into primary and secondary dissociation events.

Primary Fragmentation: The Signature of the Boc Group

Upon collisional activation, the protonated molecular ion ([M+H]⁺, m/z 299.14) is expected to undergo fragmentation primarily at the Boc group. This occurs via two well-documented, competing pathways[5][6].

  • Pathway A: Loss of Isobutylene (C₄H₈): The most common fragmentation for Boc-protected amines involves the neutral loss of isobutylene (56.06 Da) through a six-membered ring transition state, often described as a McLafferty-like rearrangement[7]. This yields a highly abundant carbamic acid intermediate ion at m/z 243.08 .

  • Pathway B: Loss of the Entire Boc Group (C₅H₈O₂): The carbamic acid intermediate (m/z 243.08) is itself unstable and readily loses carbon dioxide (44.00 Da) to produce the fully deprotected primary amine at m/z 199.09 . It is also common to observe the direct loss of the entire Boc group (100.07 Da) from the precursor ion, leading directly to this m/z 199.09 fragment[6][7].

The following diagram illustrates these initial, dominant fragmentation steps.

M [M+H]⁺ m/z 299.14 M_minus_56 [M+H - C₄H₈]⁺ m/z 243.08 M->M_minus_56 - C₄H₈ (56.06 Da) M_minus_100 [M+H - C₅H₉O₂]⁺ m/z 199.09 M->M_minus_100 - C₅H₉O₂ (100.07 Da) M_minus_56->M_minus_100 - CO₂ (44.00 Da) M_minus_100 [M+H - Boc]⁺ m/z 199.09 M_minus_100_minus_28 [M+H - Boc - CO]⁺ m/z 171.09 M_minus_100->M_minus_100_minus_28 - CO (28.00 Da) cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Preparation (1 mg/mL in MeOH) Injection Injection Sample->Injection Separation C18 Column Separation Injection->Separation ESI ESI+ Ionization Separation->ESI MS1 Full Scan (MS1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) CID->MS2 Data Data Analysis MS2->Data

Caption: Standard LC-MS/MS workflow for analysis.

Step-by-Step Methodology
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.

    • MS¹ Scan: Acquire data from m/z 50-500 to observe the precursor ion.

    • MS² (Tandem MS):

      • Select the [M+H]⁺ ion (m/z 299.14) for fragmentation.

      • Apply a stepped collision energy (e.g., ramping from 10-40 eV) to ensure the capture of both low-energy (Boc loss) and high-energy (core) fragments.

Summary of Predicted Key Ions

The table below consolidates the predicted m/z values for the major ions discussed, providing a quick reference for data analysis.

m/z (Predicted) Proposed Elemental Comp. Description Mass Loss from Precursor
299.13902C₁₇H₁₉N₂O₃⁺Protonated Molecular Ion [M+H]⁺-
243.07642C₁₃H₁₁N₂O₃⁺[M+H - C₄H₈]⁺ (Loss of isobutylene)-56.06260
199.08659C₁₂H₁₁N₂O⁺[M+H - C₅H₉O₂]⁺ (Loss of Boc group)-100.05243
171.09168C₁₁H₁₁N₂⁺[M+H - Boc - CO]⁺ (Loss of CO from core)-128.04734

Conclusion

The mass spectral fragmentation of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a predictable and logical process dominated by the facile loss of the Boc protecting group. By understanding the characteristic neutral losses associated with each functional moiety—isobutylene and CO₂ from the Boc group, and CO from the formyl group—researchers can confidently identify this molecule and distinguish it from its structural isomers and analogues. The provided experimental protocol offers a reliable method for generating high-quality data to validate these predictions in a laboratory setting.

References

Sources

validating Schiff base formation efficiency with formylpyridine carbamates

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Schiff Base Formation Efficiency with Formylpyridine Carbamates: A Comparative Guide

Executive Summary

Bioconjugation at physiological pH presents a persistent kinetic challenge in drug development and chemical biology. Traditional Schiff base formation (yielding imines, hydrazones, or oximes) using standard aliphatic or aromatic aldehydes is notoriously sluggish at pH 7.4. Historically, this required either acidic environments or cytotoxic aniline catalysts to achieve practical yields[1]. Formylpyridine carbamates have emerged as a superior alternative linker system. By leveraging the adjacent pyridine nitrogen as an intramolecular catalyst, these structural motifs drastically accelerate the rate-limiting dehydration step of Schiff base formation[1]. This guide provides a comprehensive comparison of formylpyridine carbamates against conventional aldehydes and outlines a self-validating experimental framework to quantify their conjugative efficiency.

The Mechanistic Advantage: Intramolecular Causality

To understand why formylpyridine carbamates outperform standard benzaldehydes, one must examine the transition states of Schiff base formation. The reaction proceeds in two main steps: nucleophilic attack by the amine/hydrazine to form a carbinolamine intermediate, followed by dehydration to form the final C=N double bond. At neutral pH, dehydration is the rate-limiting step[2].

In 2-formylpyridine derivatives, the lone pair on the pyridine nitrogen is positioned proximally to the reacting formyl center. This nitrogen acts as an internal general acid/base catalyst. It facilitates the necessary proton transfers during the breakdown of the carbinolamine intermediate, effectively lowering the activation energy required for water elimination[1]. The carbamate linkage further serves as a stable, modular tether, allowing these reactive heads to be conjugated to PEG chains, fluorophores, or cytotoxic payloads without interfering with the pyridine's catalytic geometry.

Mechanism A Formylpyridine Carbamate B Nucleophilic Attack (Amine/Hydrazine) A->B pH 7.4 C Carbinolamine Intermediate B->C D Intramolecular Proton Transfer C->D Pyridine N catalysis E Dehydration D->E Rate-limiting step accelerated F Schiff Base Conjugate E->F

Fig 1. Mechanistic pathway of Schiff base formation accelerated by intramolecular pyridine catalysis.

Comparative Performance: Formylpyridine vs. Alternatives

When benchmarking bioconjugation linkers, second-order rate constants ( k2​ ) provide the most objective metric of efficiency. The table below synthesizes kinetic data comparing formylpyridine motifs against traditional aldehydes when reacted with a standard fast α -nucleophile, such as 2-(dimethylamino)ethylhydrazine (DMAEH), at strict physiological pH[2].

Aldehyde MotifCatalyst Required?pH k2​ (M⁻¹ s⁻¹)Relative EfficiencyMechanistic Limitation
2-Formylpyridine Carbamate No7.4~23.0100x None (Self-catalyzing)
4-Formylpyridine No7.4~4.921xSuboptimal N-proximity
Aliphatic Aldehyde Yes (Aniline)7.4~1.46xProne to side reactions
Benzaldehyde Yes (Aniline)7.4~0.231xHigh activation energy

Data synthesized from comparative kinetic studies of fast α -nucleophiles[2],[1].

As demonstrated, the 2-formylpyridine motif achieves a reaction rate two orders of magnitude higher than standard benzaldehyde. Moving the nitrogen to the 4-position (4-formylpyridine) reduces the rate significantly, proving that the proximity of the nitrogen (the ortho-effect) is the direct causal factor for the rate acceleration[1].

Experimental Protocol: Self-Validating Kinetic Workflow

To rigorously validate the Schiff base formation efficiency of a novel formylpyridine carbamate, a dual-modal kinetic assay is required. Relying solely on UV-Vis spectroscopy can yield false positives if the carbinolamine intermediate absorbs at a similar wavelength to the final imine/hydrazone. Therefore, this protocol pairs real-time UV-Vis monitoring with orthogonal Electrospray Ionization Mass Spectrometry (ESI-MS) to definitively confirm the dehydration step[2].

Step 1: Reagent Preparation

  • Prepare a 100 μ M stock of the formylpyridine carbamate in DMSO.

  • Prepare a 1 mM stock of the target amine/hydrazine in 50 mM Phosphate Buffer (pH 7.4, 150 mM NaCl)[3]. Causality Check: The 10-fold excess of the amine ensures pseudo-first-order kinetics, simplifying the mathematical extraction of the rate constant and preventing substrate depletion artifacts.

Step 2: Reaction Initiation & UV-Vis Monitoring

  • Inject 10 μ L of the aldehyde stock into 990 μ L of the amine solution directly within a quartz cuvette.

  • Monitor absorbance continuously at 340 nm (or the specific λmax​ of the resulting conjugate) at 25°C for 30 minutes[3]. Causality Check: Isosbestic points must be maintained throughout the spectral scan to confirm a clean A B transition without the formation of off-target side products.

Step 3: Orthogonal ESI-MS Validation

  • In parallel, run the identical reaction in an LC-MS vial.

  • Sample the reaction at t=0,5,15, and 30 minutes using positive-ion ESI-MS[2]. Causality Check: The ESI-MS must show the disappearance of the unreacted aldehyde mass and the appearance of the final dehydrated Schiff base mass [M+H−H2​O]+ . If a persistent [M+H]+ peak corresponding to the carbinolamine is observed, the dehydration step is incomplete, and the UV-Vis kinetic data must be adjusted to account for the stalled intermediate.

Step 4: Data Synthesis

  • Plot ln(Absmax​−Abst​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

  • Calculate the intrinsic second-order rate constant ( k2​=kobs​/[Amine] ).

Workflow Step1 1. Reagent Preparation (Pseudo-1st Order Setup) Step2 2. Reaction Initiation (Buffer pH 7.4, 25°C) Step1->Step2 Step3 3. Continuous Monitoring (UV-Vis at 340 nm) Step2->Step3 Step4 4. Orthogonal Validation (ESI-MS Mass Confirmation) Step2->Step4 Step5 5. Kinetic Analysis (Calculate k2) Step3->Step5 Step4->Step5

Fig 2. Self-validating experimental workflow for determining second-order rate constants.

Conclusion

Formylpyridine carbamates represent a paradigm shift in bioconjugation chemistry. By embedding the catalytic machinery directly into the linker architecture, researchers can bypass the need for toxic additives and achieve rapid, quantitative Schiff base formation under strict physiological conditions. Employing orthogonal validation systems like combined UV-Vis and ESI-MS ensures that the reported efficiencies reflect true conjugate formation rather than stalled intermediates, securing the trustworthiness of the bioconjugation data.

References

  • Title: Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds Source: ACS Omega (2019) URL: [Link]

  • Title: Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity Source: Chemical Science (2018) URL: [Link]

  • Title: Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH Source: Journal of the American Chemical Society (2014) URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate (CAS Number 834884-86-5). As a compound utilized in advanced research and drug development, ensuring its safe and compliant disposal is paramount to protecting both laboratory personnel and the environment. This guide is founded on an understanding of the compound's constituent functional groups—a pyridine ring, an aldehyde, and a tert-butyl carbamate—and established best practices for chemical waste management.

Hazard Assessment and Characterization

  • Pyridine Moiety: Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2][3][4] They are also recognized as environmental hazards, and as such, should not be released into waterways.[2]

  • Aldehyde Group: Aldehydes can be irritants, sensitizers, and may possess toxic properties.[5] Some aldehydes are flammable and can form explosive peroxides over time.[5]

  • Carbamate Functionality: Carbamates are a broad class of compounds with varying toxicities. Some carbamate-containing compounds are known to be harmful and may have carcinogenic or mutagenic properties.[6][7][8]

Given these potential hazards, tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate must be treated as hazardous waste . Direct disposal down the drain or in regular trash is strictly prohibited.[1]

Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or solid particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or vapors.

Segregation and Waste Collection

Proper segregation of chemical waste is a critical step in preventing dangerous reactions.[9]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: This compound and any materials contaminated with it should be collected in a dedicated "Non-Halogenated Organic Solid Waste" container. If dissolved in a solvent, it should be collected in the appropriate "Non-Halogenated Organic Liquid Waste" container.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof lid.[10][11][12]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate," and the approximate concentration and quantity.[10][13] Do not use abbreviations.[10]

  • Incompatible Materials: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent violent reactions.[2][9]

Storage of Hazardous Waste

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9]

Key Storage Requirements:

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Waste containers must be kept closed at all times, except when adding waste.[5]

  • Liquid waste containers should be placed in secondary containment to mitigate spills.[5]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[14]

  • Regularly inspect the SAA for any signs of leaks or container degradation.[12]

Disposal Procedure

Disposal of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Workflow for Final Disposal:

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Disposal A Characterize Waste (Solid or Liquid) B Select & Label Compatible Container A->B Step 1 C Segregate from Incompatibles B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Request Waste Pickup from EHS D->E Hand-off F EHS Transports to Central Accumulation Area E->F Step 4 G Waste Manifested & Shipped by Licensed Contractor F->G Step 5 H Final Disposal (e.g., Incineration) G->H Step 6

Caption: Disposal workflow for tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate.

Detailed Steps:

  • Quenching Reaction Mixtures: If the compound is part of a reaction mixture, ensure the reaction is fully quenched according to your experimental protocol before designating it as waste.

  • Container Management: Do not overfill waste containers; a maximum of 90% capacity is recommended to allow for expansion.

  • Requesting Pickup: Once the waste container is full or is no longer being used, arrange for a pickup by your institution's EHS department in a timely manner. Adhere to your institution's specific procedures for requesting a waste pickup.[5]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[12]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to minimize hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[1]

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your supervisor and your institution's EHS department immediately.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Conclusion

The proper disposal of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from meticulous hazard assessment and use of appropriate PPE to correct segregation, storage, and final disposal through authorized channels—researchers can ensure they are in compliance with safety regulations and are contributing to a safe and sustainable research environment. Always consult your institution's specific waste management policies and EHS department for guidance.

References

  • JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Aldex. (n.d.). Aldex® - Aldehyde Disposal Made Easy. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Aldehyde Disposal. (n.d.). Aldehyde Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal. Retrieved from [Link]

  • Glutaraldehyde & OPA Sterilant Disposal. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Washington State Department of Ecology. (2024, April). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Tenkorang, M. A., & Burns, B. (2023, May 1). Carbamate Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]

Sources

Personal protective equipment for handling tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel, highly functionalized pharmaceutical intermediates requires moving beyond generic safety data sheets. As a Senior Application Scientist, I approach laboratory safety by analyzing the structural mechanics of a molecule to predict its behavior in your workflows.

The compound tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a complex, multi-functional intermediate. To handle it safely and efficiently, we must design a self-validating operational protocol grounded in its specific chemical reactivity.

Part 1: Mechanistic Hazard Profiling

To build an effective safety protocol, we must first understand the causality behind the compound's hazards. This molecule contains three distinct structural moieties, each dictating specific handling requirements:

  • The Formyl Group (Aldehyde): Aldehydes are highly electrophilic. In biological systems, they can form Schiff bases with primary amines on epidermal proteins, making this compound a potent skin sensitizer and a severe ocular/respiratory irritant.

  • The tert-Butyl Carbamate (Boc) Group: This is an acid-labile protecting group. Unintended exposure to strong acids triggers rapid decarboxylation, releasing isobutylene gas and carbon dioxide. In a sealed waste container, this creates a severe pressurization and rupture hazard.

  • The Pyridine-Phenyl Core: This extended aromatic system is highly lipophilic. If the compound contacts the skin, this lipophilicity significantly enhances the transdermal penetration of the toxic pharmacophore.

HazardLogic Compound tert-Butyl (4-(6-formylpyridin- 2-yl)phenyl)carbamate Moiety1 Formyl Group (Aldehyde) Compound->Moiety1 Moiety2 Boc-Protected Amine Compound->Moiety2 Moiety3 Pyridine-Phenyl Core Compound->Moiety3 Haz1 Electrophilic Reactivity (Sensitization & Irritation) Moiety1->Haz1 Protein Binding Haz2 Acid Sensitive (Gas Generation) Moiety2->Haz2 Low pH Exposure Haz3 Lipophilicity (Dermal Absorption) Moiety3->Haz3 Barrier Penetration

Fig 1: Structural hazard logic linking chemical moieties to specific toxicological and reactive risks.

Part 2: Personal Protective Equipment (PPE) Matrix

In accordance with the standard for hazard assessment [1], PPE must be selected based on the specific physical and chemical hazards of the task.

Table 1: Quantitative PPE Specifications & Mechanistic Justification

PPE CategorySpecification / RatingBreakthrough / LimitMechanistic Justification
Hand Protection Double-gloved Nitrile (Outer: ≥8 mil, Inner: 4 mil)>240 min (for aromatic/aldehyde organics)The lipophilic core enhances transdermal penetration. Double-gloving prevents the electrophilic formyl group from binding to epidermal proteins if the outer layer is compromised.
Eye/Face Protection ANSI Z87.1+ Chemical Splash Goggles & Full Face ShieldHigh-impact, droplet splash ratedAldehydes cause severe ocular irritation. The shield protects against pressurized splashes if the Boc group inadvertently contacts acid and rapidly evolves gas.
Respiratory NIOSH-approved PAPR or N95/P100 (if handled outside hood)APF 25 (PAPR) or APF 10 (Half-mask)Mitigates inhalation of aerosolized powders. The formyl moiety is a known respiratory tract irritant.
Body Protection Tyvek® or Polyethylene-coated lab coatImpermeable to fine particulatesPrevents accumulation of static-prone powders on woven cotton fabrics, eliminating secondary exposure routes.

Table 2: Chemical Incompatibilities & Reaction Consequences

Incompatible AgentMechanistic ConsequenceOperational Mitigation
Strong Acids (HCl, TFA) Cleaves the Boc group, rapidly releasing isobutylene gas and CO₂ .Never store or dispose of in the same waste stream as acids. Vent reaction vessels if deprotection is intentional.
Strong Oxidizers Oxidizes the formyl group to a carboxylic acid; highly exothermic.Store under an inert atmosphere (N₂/Ar) away from peroxides and permanganates.
Primary Amines Unintended Schiff base formation with the formyl group.Segregate storage; use dedicated spatulas to prevent cross-contamination.

Part 3: Operational Workflow & Handling Protocol

Following the guidelines established in for handling potentially hazardous novel chemicals [2], the following step-by-step methodology ensures a self-validating containment system.

Phase 1: Preparation & Containment
  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Static Mitigation: Wipe the interior of the fume hood and the analytical balance with a static-dissipative solution. The dry powder form of this intermediate is highly prone to electrostatic dispersion.

  • PPE Donning: Don the inner 4-mil nitrile gloves, coated lab coat, safety goggles, and outer 8-mil nitrile gloves. Pull the outer gloves over the cuffs of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Weighing and Transfer
  • Closed-Tare Method: Place a clean, anti-static weigh boat inside a secondary sealable container (e.g., a 50 mL centrifuge tube) on the balance. Tare the entire system.

  • Dispensing: Using a grounded, anti-static micro-spatula, carefully dispense the required mass of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate.

  • Sealing: Cap the secondary container before removing it from the balance enclosure. This prevents ambient air currents from aerosolizing the potent powder during transit to the reaction vessel.

Phase 3: Reaction Setup
  • Inert Purging: Transfer the sealed container to the primary reaction vessel. Purge the vessel with dry Nitrogen (N₂) or Argon (Ar) to prevent ambient moisture or oxygen from initiating side reactions with the aldehyde.

  • Solvent Addition: Introduce the reaction solvent via syringe or addition funnel. Ensure the solvent is neutral or basic; strictly avoid acidic solvents unless Boc-deprotection is your explicit synthetic goal.

Phase 4: Decontamination & Doffing
  • Surface Wipe-Down: Wet-wipe all spatulas, balances, and hood surfaces with a solvent appropriate for dissolving the intermediate (e.g., ethyl acetate), followed by a mild soap and water wipe.

  • PPE Doffing: Remove the outer gloves using the "glove-in-glove" technique and dispose of them in a solid hazardous waste bin. Remove goggles and lab coat, followed by the inner gloves. Wash hands immediately with soap and water.

Workflow Start 1. Pre-Operation Verify Fume Hood & Don PPE Weigh 2. Weighing Anti-Static Spatula & Closed Tare Start->Weigh Transfer 3. Material Transfer Sealed Container to Reaction Vessel Weigh->Transfer React 4. Reaction Setup Maintain Inert Atmosphere (N2/Ar) Transfer->React Decon 5. Decontamination Wet-Wipe Surfaces & Doff PPE React->Decon Waste 6. Waste Disposal Segregate from Strong Acids Decon->Waste

Fig 2: Step-by-step operational workflow for the safe handling and processing of the intermediate.

Part 4: Spill Management & Disposal Plan

In alignment with [3], treat any spill of this compound as a high-potency event.

Spill Response (Solid Powder):

  • Isolate: Evacuate personnel from the immediate vicinity and ensure local exhaust ventilation is running at maximum capacity.

  • Suppress: Do NOT sweep the dry powder. Mist the spill gently with a compatible high-boiling solvent (e.g., polyethylene glycol) or cover with a damp paper towel to suppress dust generation.

  • Collect: Use a plastic scoop (avoid metal if spark risks exist with co-solvents) to transfer the wetted material into a sealable, chemically compatible waste container.

  • Decontaminate: Wash the spill area with a 5% sodium bicarbonate solution to neutralize any trace environmental acids, followed by a thorough water rinse.

Waste Disposal Protocol:

  • Segregation: Label the waste container clearly as "Boc-Protected Aldehyde Intermediate - DO NOT MIX WITH ACIDS."

  • Venting: If the waste stream contains any trace acids from downstream processing, use a vented cap on the carboy to prevent the catastrophic buildup of isobutylene and CO₂ gases.

  • Manifesting: Dispose of via an EPA-approved hazardous waste contractor in accordance with local environmental regulations.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." Centers for Disease Control and Prevention, 2016. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.